![molecular formula C20H18N2O6 B2963319 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899394-22-0](/img/structure/B2963319.png)
2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrimidine ring, and a chromene ring . These types of compounds are often found in various pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring, for example, is a five-membered ring with four carbon atoms and one oxygen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as electrophilic substitution, nucleophilic substitution, and redox reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
An efficient synthesis methodology for furo[3,4-d]pyrimidine-2,4-diones, which shares a structural resemblance to the mentioned compound, has been developed through a straightforward three-step pathway. This synthesis involves a Curtius rearrangement followed by a reaction with amines, leading to intermediate ureids that are then ring-closed to yield the bicyclic scaffold. This method has enabled the creation of a small library of new heterocycles, demonstrating the versatility and potential for generating complex molecules within this structural class (De Coen et al., 2015).
Biological Activity
A series of novel terpyridine-skeleton molecules, including benzo[4,5]furo[3,2-b]pyridine and chromeno[4,3-b]pyridine cores, were synthesized and evaluated for their biological activities. These molecules have shown significant inhibition of tumor growth and metastasis by targeting topoisomerases. The study highlights the potential therapeutic applications of compounds with complex heterocyclic structures, including those similar to the compound (Kwon et al., 2015).
Antimicrobial Activity
The synthesis of chromeno pyrimidinone derivatives via a Brønsted acidic ionic liquid catalysis has been reported. These compounds, including structures related to the query compound, have been evaluated for their antimicrobial activity against different bacterial and fungal strains. The study provides insights into the potential antimicrobial applications of such molecules (Banothu & Bavanthula, 2012).
Photochromic and Fluorescent Properties
Research into photochromic fluorescent indol-3-yl-substituted maleimides, which are structurally related to the compound of interest, has shown that these molecules exhibit interesting optical properties. They are capable of undergoing reversible photo-induced transformations, indicating their potential use in material science for developing sensors or optical storage devices (Shepelenko et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its action by inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with the normal functioning of cellular processes such as cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the biochemical pathways associated with protein kinases. These pathways are responsible for various cellular signaling processes, including cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound disrupts these pathways, leading to changes in cell behavior .
Result of Action
The inhibition of protein kinases by this compound can lead to significant molecular and cellular effects. For instance, it can disrupt cell growth and differentiation, potentially leading to the death of cancer cells .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-25-9-4-8-22-18(14-5-3-10-27-14)21-19-16(20(22)24)17(23)13-7-6-12(26-2)11-15(13)28-19/h3,5-7,10-11H,4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXUKZWNUVQACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
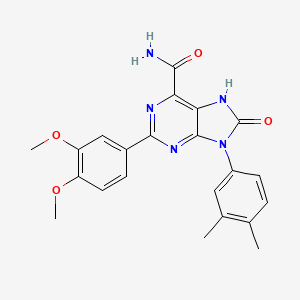

![8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2963239.png)
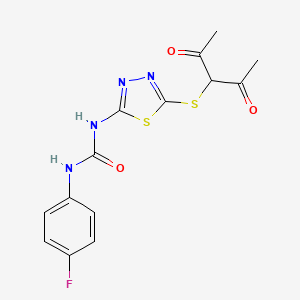
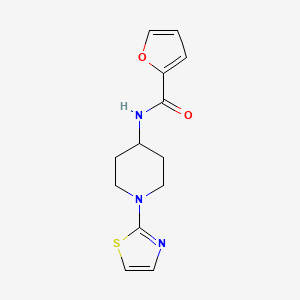
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2963243.png)
![N,N,4-trimethyl-2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2963244.png)
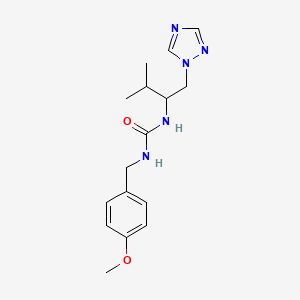
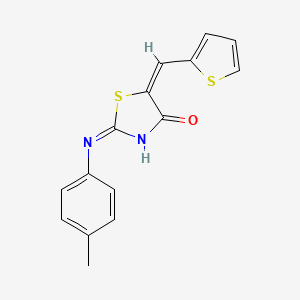
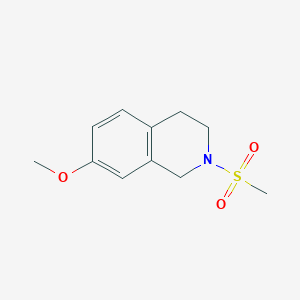
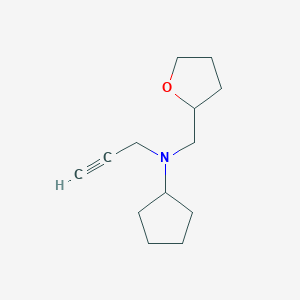
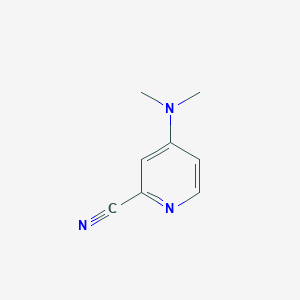
![4-Chloro-6-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2963255.png)

